molecular formula C17H21N3O2S B2553216 N-[(1-Morpholin-4-ylcyclobutyl)methyl]-1,3-benzothiazole-6-carboxamide CAS No. 2380088-29-7

N-[(1-Morpholin-4-ylcyclobutyl)methyl]-1,3-benzothiazole-6-carboxamide

Cat. No. B2553216
CAS RN: 2380088-29-7
M. Wt: 331.43
InChI Key: QJPKWLGKMHQIHG-UHFFFAOYSA-N
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Description

The compound is a derivative of benzothiazole, morpholine, and carboxamide. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. Morpholines are organic chemical compounds that have a ring structure consisting of a six-membered ring with four carbon atoms and one oxygen atom and one nitrogen atom . Carboxamides are organic compounds characterized by the functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through condensation reactions or through the reaction of an amine (like morpholine) with a carboxylic acid or its derivatives .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The benzothiazole portion of the molecule is aromatic, which may contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzothiazole, morpholine, and carboxamide groups. For instance, the nitrogen in the morpholine could act as a nucleophile in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar carboxamide group could influence its solubility .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future directions for this compound could involve further exploration of its potential uses. Given the biological activity of many benzothiazole derivatives, it could be interesting to explore its potential medicinal applications .

properties

IUPAC Name

N-[(1-morpholin-4-ylcyclobutyl)methyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c21-16(13-2-3-14-15(10-13)23-12-19-14)18-11-17(4-1-5-17)20-6-8-22-9-7-20/h2-3,10,12H,1,4-9,11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJPKWLGKMHQIHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNC(=O)C2=CC3=C(C=C2)N=CS3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-1,3-benzothiazole-6-carboxamide

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